Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
CAS No.: 175205-05-7
Cat. No.: VC20911648
Molecular Formula: C9H15N5O3
Molecular Weight: 241.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175205-05-7 |
|---|---|
| Molecular Formula | C9H15N5O3 |
| Molecular Weight | 241.25 g/mol |
| IUPAC Name | ethyl 2-(5-morpholin-4-yltetrazol-2-yl)acetate |
| Standard InChI | InChI=1S/C9H15N5O3/c1-2-17-8(15)7-14-11-9(10-12-14)13-3-5-16-6-4-13/h2-7H2,1H3 |
| Standard InChI Key | VITQTAHZAVYZQC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1N=C(N=N1)N2CCOCC2 |
| Canonical SMILES | CCOC(=O)CN1N=C(N=N1)N2CCOCC2 |
Introduction
Chemical Identity and Properties
Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate is a well-defined chemical entity with specific identifying characteristics that distinguish it from other tetrazole derivatives. The compound's fundamental properties are essential for understanding its behavior in research applications.
Basic Identification
The compound is uniquely identified through several standardized chemical identifiers as outlined in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 175205-05-7 |
| IUPAC Name | ethyl 2-(5-morpholin-4-yltetrazol-2-yl)acetate |
| Molecular Formula | C₉H₁₅N₅O₃ |
| Molecular Weight | 241.25 g/mol |
| PubChem Compound ID | 5091185 |
| These identification parameters provide researchers with standardized means to reference and procure this compound across different suppliers and databases. |
Structural Characteristics
The structural architecture of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate consists of several key functional groups that contribute to its chemical behavior. The compound features a 2H-tetrazole core with a morpholine ring attached at the 5-position, while an ethyl acetate group is connected at the 2-position of the tetrazole ring.
The structural representation can be described through several chemical notations:
| Notation Type | Representation |
|---|---|
| Standard InChI | InChI=1S/C9H15N5O3/c1-2-17-8(15)7-14-11-9(10-12-14)13-3-5-16-6-4-13/h2-7H2,1H3 |
| Standard InChIKey | VITQTAHZAVYZQC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1N=C(N=N1)N2CCOCC2 |
| Canonical SMILES | CCOC(=O)CN1N=C(N=N1)N2CCOCC2 |
| These structural identifiers allow for computational analysis and database cross-referencing of the compound's properties. The tetrazole core, with its four nitrogen atoms arranged in a five-membered ring, creates a unique electronic environment that influences the compound's reactivity and binding characteristics. |
Physical Properties and Chemical Behavior
Understanding the physical and chemical behavior of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate provides insight into its practical applications and handling requirements.
Structural Comparisons with Related Compounds
When compared to other tetrazole derivatives such as ethyl [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetate (MW: 246.27 g/mol) and ethyl 2-[5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]acetate (MW: 246.265 g/mol), Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate shows significant structural differences . The primary distinction is the presence of a morpholine ring at the 5-position instead of a methylphenyl group found in these related compounds.
This structural variation results in different physicochemical properties:
| Compound | Molecular Weight | Structural Feature at 5-Position |
|---|---|---|
| Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate | 241.25 g/mol | Morpholine ring |
| Ethyl [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetate | 246.27 g/mol | 3-methylphenyl group |
| Ethyl 2-[5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]acetate | 246.265 g/mol | 4-methylphenyl group |
| These structural differences likely influence solubility, binding affinity, and biological activity profiles of the respective compounds. |
Research Applications and Significance
The unique structural features of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate make it valuable for specialized research applications.
Tetrazole Chemistry Context
Tetrazoles like Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate are significant in chemical research due to their unique properties. Monosubstituted tetrazoles can exist as two isomers—the 1- and 5-substituted forms—with the 5-substituted form having a mobile hydrogen . This structural characteristic contributes to the acid-base properties and hydrogen bonding capabilities of tetrazole compounds. In the case of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate, the compound features a disubstituted tetrazole with substituents at the 2- and 5-positions. This substitution pattern influences its chemical reactivity and potential applications in synthetic chemistry and biochemical research.
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